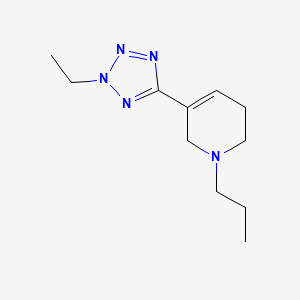
5-(2-Ethyl-2H-tetrazol-5-yl)-1-propyl-1,2,3,6-tetrahydro-pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(2-Ethyl-2H-tetrazol-5-yl)-1-propyl-1,2,3,6-tetrahydro-pyridine is a compound that belongs to the class of tetrazole derivatives Tetrazoles are known for their diverse biological activities and are often used in medicinal chemistry due to their ability to mimic carboxylic acids
Métodos De Preparación
The synthesis of 5-(2-Ethyl-2H-tetrazol-5-yl)-1-propyl-1,2,3,6-tetrahydro-pyridine typically involves the reaction of appropriate precursors under specific conditions. One common method involves the use of 2-ethyl-2H-tetrazole and 1-propyl-1,2,3,6-tetrahydro-pyridine as starting materials. The reaction is often carried out in the presence of a suitable catalyst and under controlled temperature and pressure conditions to ensure the desired product is obtained . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Análisis De Reacciones Químicas
5-(2-Ethyl-2H-tetrazol-5-yl)-1-propyl-1,2,3,6-tetrahydro-pyridine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reduction reactions can convert the compound into its reduced forms using agents like lithium aluminum hydride.
Substitution: The tetrazole ring can participate in substitution reactions, where functional groups are replaced by others.
Aplicaciones Científicas De Investigación
This compound has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s biological activity makes it a candidate for studies in drug development and enzyme interactions.
Medicine: Due to its potential pharmacological properties, it is explored for use in developing new medications.
Industry: It finds applications in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 5-(2-Ethyl-2H-tetrazol-5-yl)-1-propyl-1,2,3,6-tetrahydro-pyridine involves its interaction with specific molecular targets. The tetrazole ring can form hydrogen bonds and other non-covalent interactions with enzymes and receptors, influencing their activity. This interaction can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparación Con Compuestos Similares
Similar compounds include other tetrazole derivatives such as:
1,2,3,6-Tetrahydro-pyridine derivatives: These compounds share a similar core structure but differ in their substituents.
2-Ethyl-2H-tetrazole derivatives: These compounds have the tetrazole ring but with different alkyl or aryl groups attached.
Propiedades
Fórmula molecular |
C11H19N5 |
|---|---|
Peso molecular |
221.30 g/mol |
Nombre IUPAC |
5-(2-ethyltetrazol-5-yl)-1-propyl-3,6-dihydro-2H-pyridine |
InChI |
InChI=1S/C11H19N5/c1-3-7-15-8-5-6-10(9-15)11-12-14-16(4-2)13-11/h6H,3-5,7-9H2,1-2H3 |
Clave InChI |
FLHLXHPQWIUQNP-UHFFFAOYSA-N |
SMILES canónico |
CCCN1CCC=C(C1)C2=NN(N=N2)CC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


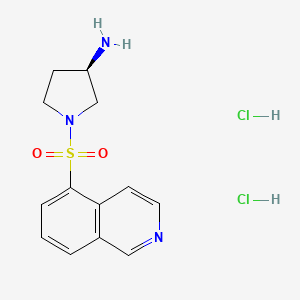
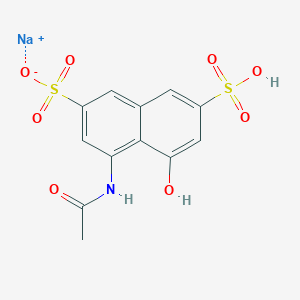

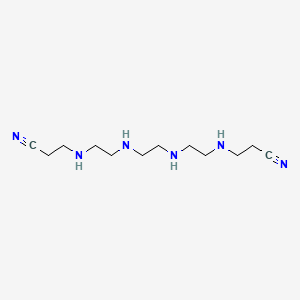
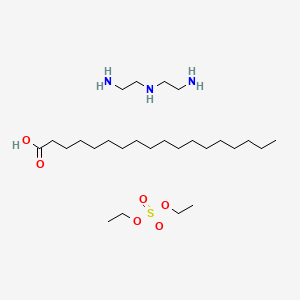
![Methyltintris[2-(decanoyloxy)ethylmercaptide]](/img/structure/B13779621.png)

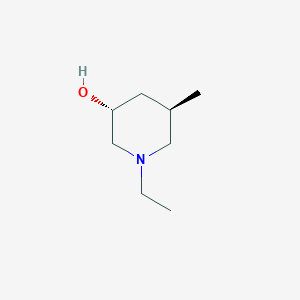
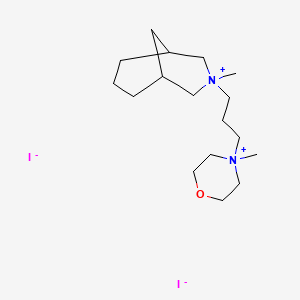
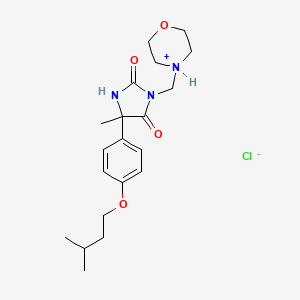



![5-[N-(1-benzylpiperidin-4-yl)-C-methylcarbonimidoyl]-6-hydroxy-1H-pyrimidine-2,4-dione](/img/structure/B13779675.png)
